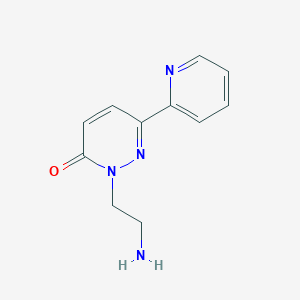
2-(5-溴-2-甲氧基苯基)-6-甲基-1,3,6,2-二噁杂硼环-4,8-二酮
描述
The compound “5-bromo-2-methoxyphenyl acetate” is related to the compound you’re asking about . It has a CAS Number of 66037-04-5 and a molecular weight of 245.07 .
Molecular Structure Analysis
The molecular structure of a related compound, “5-Bromo-2-methoxyphenyl benzenesulfonate”, has been analyzed . It has a molecular formula of C13H11BrO4S, an average mass of 343.193 Da, and a mono-isotopic mass of 341.956146 Da .
Chemical Reactions Analysis
The compound “5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of several derivatives, including 2-(5-bromo-2-methoxyphenyl)benzofuran, 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole, and 2-(5-bromo-2-methoxyphenyl)benzoxazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “5-Bromo-2-methoxyphenyl benzenesulfonate”, have been analyzed . It has a density of 1.5±0.1 g/cm3, a boiling point of 463.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .
科学研究应用
化学合成和表征
与 2-(5-溴-2-甲氧基苯基)-6-甲基-1,3,6,2-二噁杂硼环-4,8-二酮 相关的化合物研究集中在其合成和表征上。例如,Da̧browski 等人(2007)展示了 2-(2'-溴苯基)-6-丁基-[1,3,6,2]二噁杂硼环的制备,该化合物在结构上与我们感兴趣的化合物相关。该化合物经历 Br/Li 交换,并被证明可用于合成各种邻位官能化的芳基硼酸,这在药物化学和材料科学中至关重要 (Da̧browski,Kurach,Luliński,& Serwatowski,2007)。
材料科学和聚合物化学
在材料科学领域,Wiącek 等人(2015)在聚苯乙烯改性中使用了类似的硼化化合物以降低其可燃性。该研究使用硼化苯乙烯合成了均聚物和共聚物,在增强材料性能以实现更安全和更有效的使用方面显示出巨大的潜力 (Wiącek,Wesołek,Rojewski,Bujnowicz,& Schab-Balcerzak,2015)。
天然产物合成和自由基清除活性
在天然产物和药理学领域,李等人(2012)从海藻中分离出各种溴苯酚衍生物,显示出对自由基的有效清除活性。这项研究突出了与我们感兴趣的化合物密切相关的溴苯酚衍生物在开发天然抗氧化剂中的潜力 (李,小明李,Gloer,& 宾桂王,2012)。
安全和危害
The safety data sheet for a related compound, “2-Bromobutane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
作用机制
Boron reagents
are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
生化分析
Biochemical Properties
2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The interaction with these enzymes facilitates the transmetalation process, where the boron atom in the compound transfers an organic group to a palladium catalyst, thereby forming a new carbon–carbon bond. This interaction is crucial for the compound’s role in biochemical synthesis and catalysis.
Cellular Effects
The effects of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of melanocortin 4 receptors (MC4R), which play a critical role in body weight regulation and energy homeostasis . By acting as an antagonist to MC4R, the compound can reduce tumor-induced weight loss in animal models, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects through specific binding interactions with biomolecules. The boron atom in the compound forms stable complexes with various enzymes and proteins, facilitating enzyme inhibition or activation. This compound’s ability to inhibit MC4R activity is particularly noteworthy, as it leads to changes in gene expression and cellular signaling pathways . Additionally, the compound’s structure allows it to participate in oxidative addition and transmetalation reactions, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione have been evaluated in laboratory settings. Over time, the compound has been found to maintain its stability under controlled conditions, making it suitable for long-term biochemical studies. Its effects on cellular function can vary depending on the duration of exposure. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of MC4R activity, resulting in long-term changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione vary with different dosages in animal models. At lower doses, the compound effectively reduces tumor-induced weight loss without causing significant adverse effects. At higher doses, toxic effects such as organ damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is involved in several metabolic pathways, primarily those related to boron metabolism. The compound interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, its role in the Suzuki–Miyaura coupling reaction involves the transfer of organic groups from boron to palladium, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical effects. The compound’s ability to bind to MC4R and other biomolecules further influences its distribution and activity within the body .
Subcellular Localization
The subcellular localization of 2-(5-Bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its biochemical efficacy .
属性
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BBrNO5/c1-15-6-11(16)19-13(20-12(17)7-15)9-5-8(14)3-4-10(9)18-2/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIHFWQAGCIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BBrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



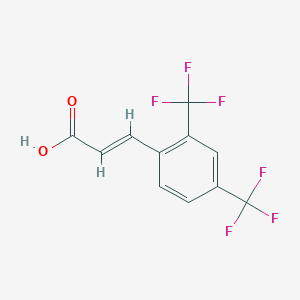
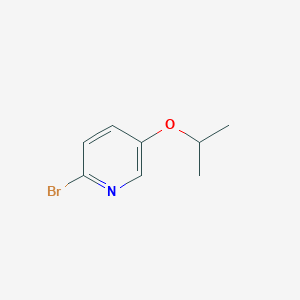

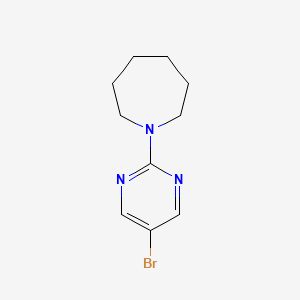

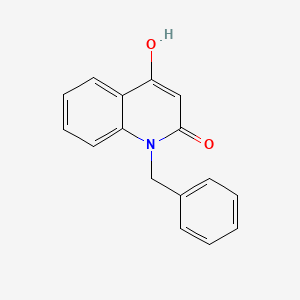
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
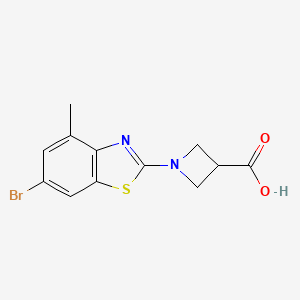
![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
